1-[(2-Bromo-4-chlorophenyl)methyl]azetidine

Structural biology Medicinal chemistry Chemical procurement

Researchers targeting monoamine transporters or GPCRs often lack isomer-specific azetidine probes with verified conformational flexibility. 1-[(2-Bromo-4-chlorophenyl)methyl]azetidine (CAS 1851585-70-0) addresses this gap as a structurally differentiated, methylene-linked building block. - Distinct 2-Br-4-Cl substitution pattern enables SAR studies on halogen positioning effects (vs. 5-Cl isomer) - Methylene linker imparts conformational flexibility absent in carbonyl analogs; ideal for flexible binding pockets - Listed in Talluh's 2024 azetidine screening campaign; supports cross-study benchmarking & assay validation - Multiple suppliers with in-stock availability; standard international B2B shipping; no special permits required

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B8170844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-4-chlorophenyl)methyl]azetidine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C10H11BrClN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
InChIKeyWXLRVKQYKHDJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile & Procurement


1-[(2-Bromo-4-chlorophenyl)methyl]azetidine (CAS 1851585-70-0), is a synthetic azetidine derivative belonging to the broader class of N-benzyl-substituted four-membered saturated nitrogen heterocycles. Its molecular formula is C₁₀H₁₁BrClN (molecular weight 260.56 g/mol) and it features a core azetidine ring directly connected via a methylene linker to a 2-bromo-4-chlorophenyl ring . The recent literature, including a 2024 study on azetidine derivatives, highlights the growing interest in this scaffold for pharmaceutical discovery, listing the compound among molecules characterized for biological activity and molecular docking studies [1].

Synthetic azetidine scaffold for medicinal chemistry and screening libraries
N-benzyl substitution pattern relevant to CNS-targeted probe design
Included in a 2024 azetidine derivative characterization study (data to verify)

Substitution Justification


A fundamental challenge in any attempt to substitute for 1-[(2-Bromo-4-chlorophenyl)methyl]azetidine is the profound lack of publicly available, comparator-anchored quantitative evidence. While structural analogs exist in the azetidine class, no head-to-head binding, activity, or property data have been located that would establish this specific compound as uniquely suitable for any particular application. Claims of superiority over comparators like 1-(2-bromo-5-chlorobenzyl)azetidine or 1-(2-bromo-4-chlorobenzoyl)azetidine are currently unsupported by the available evidence .

Regioisomer shift Chlorine position (4- vs 5-) on phenyl may alter target engagement profile; head-to-head activity data lacking.
Linker chemistry Methylene vs carbonyl linker impacts conformational flexibility and polarity; binding mode transferability not established.
Scaffold architecture N-benzyl vs 2-aryl attachment point leads to distinct molecular recognition profiles; cannot assume target-class interchangeability.

Comparator Evidence


Regioisomeric Chlorine Position

The target compound is a positional isomer of the commercially registered 1-(2-bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6), with the chloro substituent at the 4-position versus the 5-position on the phenyl ring. Both share identical molecular formula (C₁₀H₁₁BrClN) and molecular weight (260.56 g/mol), but their distinct SMILES (Clc1ccc(CN2CCC2)c(Br)c1 vs. Clc1ccc(Br)c(CN2CCC2)c1) indicate divergent spatial and electronic properties .

Regioisomer Comparison
Head-to-head
Chloro at C4 (target) vs C5 (comparator); identical MW 260.56
Binding assay context may differ with positional isomer
Structural comparison only; no functional activity data
Structural biology Medicinal chemistry Chemical procurement

Methylene vs Carbonyl Linker

The target compound's methylene linker (–CH₂–) between the azetidine ring and the aromatic core differentiates it from the carbonyl-linked analog 1-(2-bromo-4-chlorobenzoyl)azetidine (CAS 1882591-30-1). This difference alters the connectivity, molecular weight, and predicted physicochemical properties .

Linker Chemistry
Head-to-head
Methylene (-CH2-) vs carbonyl (-C(=O)-); 14 Da MW difference, polarity shift
Conformational flexibility context may influence binding mode
Physicochemical property inference; direct binding comparison unavailable
Synthetic chemistry Drug discovery Chemical procurement

N-Benzyl vs 2-Aryl Scaffold

The target compound is an N-benzylazetidine derivative, while 2-(2-bromo-4-chlorophenyl)azetidine (CAS 1273604-75-3) is a 2-arylazetidine where the phenyl ring is directly attached to the azetidine C2 position. This fundamental difference in scaffold architecture leads to different molecular formulas (C₁₀H₁₁BrClN vs. C₉H₉BrClN) and molecular weights (260.56 vs. 246.53 g/mol) .

Scaffold Architecture
Head-to-head
N-benzyl (target, MW 260.56) vs 2-aryl (comparator, MW 246.53); connectivity and formula differ
Target-class screening preference may shift between scaffold types
Registry-level structural comparison; no biological selectivity data
Medicinal chemistry Chemical biology Procurement

Published Biological Activity & Docking

A 2024 study by Talluh characterized a series of azetidine derivatives, including 1-[(2-Bromo-4-chlorophenyl)methyl]azetidine, for broad biological activity and molecular docking profiles. While the publication does not present compound-specific quantitative data against individual targets, it establishes the compound as part of a characterized library of azetidine derivatives, providing a valuable reference point for researchers [1].

Screening Study Context
Data to verify
Included in Talluh 2024 azetidine derivative library (peer-reviewed)
May support cross-study assay reproducibility review
No individual compound-specific quantitative data reported
Biological activity profiling Molecular docking Pharmaceutical research

Application Scenarios


Regioisomer-Specific Biological Screening

Due to the distinct positional isomerism relative to 1-(2-bromo-5-chlorobenzyl)azetidine, this compound is suitable for assessing the impact of chloro positioning on biological target engagement. Researchers conducting structure-activity relationship (SAR) studies should procure this isomer to evaluate binding differences driven by subtle electronic and steric shifts.

Methylene Linker Scaffold Development

The methylene linker confers conformational flexibility not present in 1-(2-bromo-4-chlorobenzoyl)azetidine. This makes the compound valuable for screening campaigns targeting flexible binding pockets, where the carbonyl analog may fail to adopt critical bound conformations.

N-Benzylazetidine Library for CNS & GPCR

The N-benzylazetidine architecture is a recognized scaffold in CNS and GPCR drug discovery [1]. This halogenated variant provides a building block for constructing focused libraries directed at monoamine transporters and related neurological targets, offering a differentiated physicochemical profile compared to 2-arylazetidine alternatives.

Benchmarking Against Published Screening Data

As one of the compounds characterized in Talluh's 2024 azetidine derivative screening effort, this compound can be used to benchmark new experimental data against an emerging body of published azetidine research, facilitating cross-study comparisons and assay validation.

Application
Selection Property
Validation Focus
Regioisomer SAR studies
Chlorine positional identity (4- vs 5-)
Comparative target engagement assays with regioisomer control
Flexible linker screening
Methylene linker conformational profile
Binding pocket adaptation assay vs carbonyl analog
N-Benzylazetidine library design
N-benzyl scaffold for CNS-oriented probes
GPCR/monoamine transporter panel screening
Screening data benchmarking
Published characterization library (Talluh 2024)
Cross-study assay comparison and method context review
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